molecular formula C11H14ClNO4 B8600362 Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxypropanoate

Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxypropanoate

Cat. No.: B8600362
M. Wt: 259.68 g/mol
InChI Key: DLSWPXXFNIYICP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxypropanoate is a useful research compound. Its molecular formula is C11H14ClNO4 and its molecular weight is 259.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14ClNO4

Molecular Weight

259.68 g/mol

IUPAC Name

ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxypropanoate

InChI

InChI=1S/C11H14ClNO4/c1-4-17-10(14)11(2,15)7-5-6-8(12)13-9(7)16-3/h5-6,15H,4H2,1-3H3

InChI Key

DLSWPXXFNIYICP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C1=C(N=C(C=C1)Cl)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-6-methoxypyridine (100 g, 696 mmol) in anhydrous THF (1.0 L) was added a solution of tert-BuLi in pentane (1.3 M, 640 mL, 836 mmol) at −68° C. dropwise. The reaction mixture was stirred for 30 min at this temperature. To the reaction mixture was added a solution of ethyl glyoxalate (109 g, 940 mmol) in THF (400 mL) was added dropwise below −60° C. over 1.5 h, and the resulting mixture was stirred at this temperature for 1 h. The reaction mixture was poured into ice water (10 L), extracted with EtOAc (10 L), dried over Na2SO4, and concentrated. The crude product was purified by silica gel column chromatography (petroleum ether→petroleum ether EtOAc=5:1) to afford ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxypropanoate (360 g, 50%) as a yellow oil. 1H NMR (400 MHz, CDCl3) δ 1.20 (t, 3H), 1.75 (s, 3H), 3.95 (s, 3H), 4.20 (q, 2H), 6.95 (d, 1H), 7.67 (d, 1H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
640 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
ethyl glyoxalate
Quantity
109 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
10 L
Type
reactant
Reaction Step Three

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